4-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperazine-1-carbothioamide
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Overview
Description
WAY-300194-A, also known as 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-methylpiperazine-1-carbothioamide, is a chemical compound with the molecular formula C14H19N3O2S and a molecular weight of 293.4 g/mol . It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a constitutively active protein kinase that acts as a negative regulator in the hormonal control of glucose homeostasis, Wnt signaling, and regulation of transcription factors and microtubules .
Mode of Action
Compounds with similar structures have been shown to interact with their targets and cause changes at the molecular level . For instance, some compounds can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Pathways
Given its target, it may influence pathways related to glucose homeostasis, wnt signaling, and regulation of transcription factors and microtubules .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of absorption, distribution, metabolism, and excretion, all of which can impact the compound’s bioavailability .
Result of Action
Similar compounds have been shown to have anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells .
Preparation Methods
The synthesis of WAY-300194-A involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of WAY-300194-A is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Functional Groups: Functional groups are introduced to the core structure through various chemical reactions, such as alkylation, acylation, and thiolation.
Chemical Reactions Analysis
WAY-300194-A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: WAY-300194-A can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different hydrolysis products.
Scientific Research Applications
WAY-300194-A has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: WAY-300194-A is investigated for its potential therapeutic effects and is used in drug discovery and development.
Comparison with Similar Compounds
WAY-300194-A can be compared with other similar compounds, such as:
4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-methylpiperazine-1-carbothioamide: This compound shares a similar core structure but may have different functional groups or substituents.
N-methylpiperazine derivatives: These compounds have a similar piperazine core but differ in the attached functional groups and substituents.
Benzodioxole derivatives: These compounds contain the benzodioxole moiety and are used in various chemical and biological applications.
WAY-300194-A is unique due to its specific combination of functional groups and its diverse range of applications in scientific research.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-methylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-15-14(20)17-6-4-16(5-7-17)9-11-2-3-12-13(8-11)19-10-18-12/h2-3,8H,4-7,9-10H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYXTHPSLVVZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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